molecular formula C18H15BrN2O3 B11651877 N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B11651877
M. Wt: 387.2 g/mol
InChI Key: FDMCVJIPLWQNBK-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound It is characterized by the presence of a brominated aromatic ring, a phthalimide moiety, and a propanamide group

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C18H15BrN2O3/c1-11-10-12(19)6-7-15(11)20-16(22)8-9-21-17(23)13-4-2-3-5-14(13)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22)

InChI Key

FDMCVJIPLWQNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.

    Phthalimide Formation: The brominated intermediate is then reacted with phthalic anhydride to form the phthalimide moiety.

    Amidation: Finally, the phthalimide intermediate is subjected to amidation with a suitable amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to modify the phthalimide moiety or the aromatic ring.

    Oxidation Reactions: Oxidation can be used to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various modified structures.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE: can be compared with other brominated aromatic compounds or phthalimide derivatives.

    N-(4-BROMO-2-METHYLPHENYL)PROPANAMIDE: Lacks the phthalimide moiety.

    N-(4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE: Lacks the bromine atom.

Uniqueness

The uniqueness of N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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